molecular formula C8H8FNO4S B8473168 4-(Ethylsulfonyl)-1-fluoro-2-nitrobenzene

4-(Ethylsulfonyl)-1-fluoro-2-nitrobenzene

Cat. No. B8473168
M. Wt: 233.22 g/mol
InChI Key: AOQXLDOPPUFBCD-UHFFFAOYSA-N
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Patent
US08541476B2

Procedure details

To a solution of 1-(ethylsulfonyl)-4-fluorobenzene (1.36 mmol, 0.257 g) in sulfuric acid (1.32 ml) was added potassium nitrate (0.243 g) at 80° C. The mixture was stirred at 90° C. for 2 hours. Ice water (5 ml) was added and the mixture was extracted with ethyl acetate (25 ml) and washed with water (20 ml) and brine (10 ml). The organic extracts were combined and dried over sodium sulfate and concentrated. The residue was purified by column chromatography (hexane/ethylacetate 1:3) to give a light yellow solid which was crystallized from methanol. HPLC indicated 98% purity, mp 128-131° C., (0.21 g, 66% yield). 1H NMR (CDCl3): 1.35 (t, 3H, CH3), 3.21 (q, 2H, CH2), 7.55 (t, 1H, Ar—H), 8.21 (m, 1H, Ar—H), 8.64 (d, 1H, Ar—H); MS: 229 M−. Elemental Analysis (C, H, N, F, S) for C8H8FNO4S; calculated C, 41.20; H, 3.46; N, 6.01; F, 8.15; S, 13.75. found C, 41.31; H, 3.35; N, 5.85; F, 8.17; S, 13.53.
Quantity
0.257 g
Type
reactant
Reaction Step One
Quantity
0.243 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)(=[O:5])=[O:4])[CH3:2].[N+:13]([O-])([O-:15])=[O:14].[K+]>S(=O)(=O)(O)O>[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]([N+:13]([O-:15])=[O:14])[CH:7]=1)(=[O:4])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.257 g
Type
reactant
Smiles
C(C)S(=O)(=O)C1=CC=C(C=C1)F
Name
Quantity
0.243 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
1.32 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Ice water
Quantity
5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (25 ml)
WASH
Type
WASH
Details
washed with water (20 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane/ethylacetate 1:3)
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)S(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.